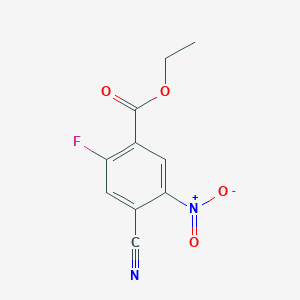

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O4 |

|---|---|

Molecular Weight |

238.17 g/mol |

IUPAC Name |

ethyl 4-cyano-2-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3 |

InChI Key |

IQGZJYGMTMWDQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

De Novo Synthesis Strategies

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for precise placement of functional groups. This can involve either convergent or linear pathways.

The synthesis of aromatic esters like Ethyl 4-cyano-2-fluoro-5-nitrobenzoate can be achieved through both linear and convergent strategies. researchgate.net A linear synthesis would involve the sequential introduction of the cyano, fluoro, and nitro groups onto a benzene (B151609) ring, followed by esterification. In contrast, a convergent approach would involve the synthesis of smaller, functionalized fragments that are later combined to form the final product. While specific de novo pathways for this exact molecule are not extensively detailed in the provided results, general principles of aromatic ester synthesis can be applied. researchgate.netnih.govthieme-connect.com For instance, a plausible linear approach could start with a simple benzene derivative and introduce the substituents step-by-step. A convergent strategy might involve the coupling of a pre-functionalized aromatic ring with a side chain that can be converted to the ethyl ester.

A critical step in the synthesis of this compound is the regioselective introduction of the nitro group. The nitration of substituted benzoates is a well-established electrophilic aromatic substitution reaction. rsc.orgechemi.comchegg.com In the case of a precursor such as ethyl 4-cyano-2-fluorobenzoate, the directing effects of the existing substituents would govern the position of nitration. The cyano and ester groups are electron-withdrawing and meta-directing, while the fluorine atom is an ortho, para-director, albeit deactivating. The interplay of these electronic effects would need to be carefully considered to achieve the desired 5-nitro substitution pattern. Generally, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgechemi.com The regioselectivity of nitration can be influenced by the reaction conditions, including temperature and the specific nitrating agent used. scholarsjournal.netresearchgate.net

The cyano group can be introduced onto the aromatic ring through several methods. One common approach is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with a cyanide salt. acs.orgnih.govfishersci.co.uk For this to be effective, the aromatic ring must be activated by electron-withdrawing groups.

Alternatively, the Sandmeyer reaction provides a versatile method for introducing a cyano group. wikipedia.orgmasterorganicchemistry.combyjus.comorganic-chemistry.orgjove.com This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide catalyst to yield the corresponding benzonitrile. wikipedia.orgmasterorganicchemistry.combyjus.com This method is particularly useful as it allows for the conversion of an amino group, which can be readily introduced onto an aromatic ring, into a cyano group. jove.com

| Reaction Type | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Cyanide salt (e.g., KCN, NaCN) | Requires an activated aromatic ring with a good leaving group. |

| Sandmeyer Reaction | NaNO₂, acid, followed by CuCN | Involves the formation of a diazonium salt from an aniline (B41778) derivative. |

The introduction of a fluorine atom onto an aromatic ring can be achieved through various fluorination techniques. While the prompt mentions "stereocontrolled" methods, this is more relevant for the synthesis of chiral molecules with fluorine on a stereocenter. escholarship.orgnih.govnih.govmtak.hu For the synthesis of an achiral aromatic compound like this compound, the focus is on regioselective fluorination. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce fluorine onto an electron-rich aromatic ring. However, for an electron-deficient ring, nucleophilic aromatic substitution of a suitable leaving group (e.g., a nitro group or a halogen) with a fluoride (B91410) source (e.g., KF) is a more common strategy. The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is another classic method for introducing fluorine onto an aromatic ring. masterorganicchemistry.com

Functional Group Interconversion Routes to this compound

An alternative to de novo synthesis is the modification of a pre-existing, structurally related molecule through functional group interconversions. solubilityofthings.comub.eduimperial.ac.uk

| Starting Material | Reagents for Esterification |

| 4-cyano-2-fluoro-5-nitrobenzoic acid | Ethanol (B145695), Acid Catalyst (e.g., H₂SO₄) |

| 4-cyano-2-fluoro-5-nitrobenzoyl chloride | Ethanol, Base (e.g., Pyridine) |

Selective Transformations on Poly-Substituted Aromatic Systems

The synthesis of this compound typically proceeds through a multi-step sequence involving the strategic introduction and modification of functional groups on an aromatic scaffold. A plausible and efficient route commences with a readily available starting material, such as a substituted aniline or a dihalogenated nitrobenzene, and employs selective transformations to achieve the desired substitution pattern.

One logical synthetic approach begins with 2-fluoro-4-bromo-5-nitroaniline. This starting material can undergo a Sandmeyer reaction, a well-established method for converting an aromatic amino group into various other functionalities via a diazonium salt intermediate. wikipedia.orgnih.govresearchgate.netsnmjournals.orgorganic-chemistry.org In this case, the amino group is transformed into a cyano group. The subsequent step involves the conversion of the bromo substituent to a carboxylic acid, which is then esterified to yield the final product.

A potential synthetic sequence is outlined below:

Step 1: Diazotization and Cyanation (Sandmeyer Reaction)

The initial step involves the diazotization of 2-fluoro-4-bromo-5-nitroaniline, followed by a copper(I) cyanide-mediated cyanation.

| Reactants | Reagents | Product |

| 2-fluoro-4-bromo-5-nitroaniline | 1. NaNO₂, aq. H₂SO₄, 0-5 °C2. CuCN | 4-bromo-2-fluoro-5-nitrobenzonitrile |

This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt. The use of copper(I) cyanide is crucial for the successful displacement of the diazonium group by a cyanide nucleophile.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The newly introduced cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

| Reactant | Reagents | Product |

| 4-bromo-2-fluoro-5-nitrobenzonitrile | H₂SO₄, H₂O, heat | 4-bromo-2-fluoro-5-nitrobenzoic acid |

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. chemguide.co.uklibretexts.orgchemguide.co.ukmasterorganicchemistry.comlibretexts.org

| Reactant | Reagents | Product |

| 4-bromo-2-fluoro-5-nitrobenzoic acid | Ethanol, conc. H₂SO₄, heat | Ethyl 4-bromo-2-fluoro-5-nitrobenzoate |

An alternative strategy could involve starting from a different precursor, such as 2,4-difluoronitrobenzene, and sequentially introducing the cyano and ester functionalities through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comrsc.orgnih.govlibretexts.org However, controlling the regioselectivity of these substitutions can be challenging.

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced techniques and careful optimization of reaction parameters are employed.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields and milder reaction conditions. In the context of synthesizing the target molecule, several catalytic methods can be envisioned.

For the cyanation step, while the classical Sandmeyer reaction using stoichiometric copper(I) cyanide is effective, modern cross-coupling reactions offer catalytic alternatives. Palladium- or nickel-catalyzed cyanation of an aryl halide precursor, such as Ethyl 4-bromo-2-fluoro-5-nitrobenzoate, using a cyanide source like zinc cyanide or potassium hexacyanoferrate(II) could be a viable route. These catalytic methods often exhibit broader functional group tolerance and can proceed under milder conditions.

In the esterification step, while strong mineral acids like sulfuric acid are traditionally used as catalysts, solid acid catalysts such as zeolites or ion-exchange resins can offer advantages in terms of easier separation and catalyst recycling, contributing to a more environmentally friendly process.

Solvent and Temperature Effects on Reaction Kinetics and Yields

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of each synthetic step.

In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred as they can effectively solvate the charged intermediates and accelerate the reaction rate. The temperature must be carefully controlled to balance the reaction rate with the potential for side reactions.

For the esterification reaction, the temperature is typically elevated to drive the equilibrium towards the product side by removing the water formed during the reaction, often through azeotropic distillation. The choice of solvent can also influence the equilibrium position and the ease of product isolation.

The following table summarizes the typical solvent and temperature considerations for the key reaction types involved in the synthesis:

| Reaction Type | Typical Solvents | Temperature Range (°C) | Rationale |

| Sandmeyer Reaction (Cyanation) | Water, aqueous mineral acids | 0 - 5 | To maintain the stability of the diazonium salt intermediate. |

| Nucleophilic Aromatic Substitution | DMF, DMSO, NMP | 25 - 150 | Polar aprotic solvents stabilize charged intermediates, accelerating the reaction. |

| Fischer Esterification | Excess alcohol (e.g., ethanol), Toluene | Reflux | To drive the equilibrium towards the ester product by removing water. |

Principles of Green Chemistry in the Synthesis of Fluorinated Aromatics

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorinated aromatics, including this compound, can be made more sustainable by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This involves choosing reactions that are addition-based rather than substitution-based where possible and minimizing the use of protecting groups.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental impact is crucial. For instance, exploring the use of greener solvents like ionic liquids or supercritical fluids as alternatives to volatile organic compounds (VOCs) can significantly reduce the environmental footprint of the synthesis.

Catalysis: As discussed earlier, the use of catalytic reagents in place of stoichiometric ones reduces waste and often leads to more efficient processes. The development of recyclable catalysts is a particularly important aspect of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of microwave irradiation or ultrasound can sometimes accelerate reactions, leading to shorter reaction times and reduced energy usage.

By carefully considering these principles throughout the synthetic design and optimization process, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

Reactivity at the Benzoate Ester Moiety

The ethyl ester group is a classic carboxylic acid derivative, and its reactivity is well-established. However, in the context of this highly functionalized molecule, reactions at the ester must compete with other potential reaction pathways.

The ethyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) will protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water. organicchemistrytutor.com This process typically requires harsh conditions, such as refluxing for extended periods. commonorganicchemistry.com

Base-Mediated Hydrolysis (Saponification) : Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. organicchemistrytutor.com This method is generally faster than acid-catalyzed hydrolysis but is irreversible as the final step forms a resonance-stabilized carboxylate salt.

A significant challenge in the hydrolysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is the lack of chemoselectivity. The conditions required for ester hydrolysis, particularly under vigorous heating in either acidic or basic media, are also known to hydrolyze the cyano group. libretexts.org Basic conditions, in particular, would likely lead to the hydrolysis of both the ester and the nitrile, yielding a dicarboxylate salt.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. This transformation can also be catalyzed by acid or base. youtube.com For example, reacting the parent compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of the corresponding methyl ester. As with hydrolysis, this reaction requires conditions that might trigger other transformations, such as nucleophilic aromatic substitution if a basic alkoxide is used in high concentrations.

Table 1: Expected Products from Hydrolysis of this compound

| Conditions | Moiety | Product | Notes |

| Acidic (e.g., HCl, H₂O, heat) | Ester & Cyano | 2-fluoro-5-nitroisophthalic acid | Conditions vigorous enough to hydrolyze the ester will likely also hydrolyze the nitrile. |

| Basic (e.g., NaOH, H₂O, heat) | Ester & Cyano | Sodium 4-(sodiooxycarbonyl)-2-fluoro-5-nitrobenzoate | Both functional groups are susceptible to hydrolysis under basic conditions. |

Chemoselective reduction of the ester group in this compound to the corresponding benzyl (B1604629) alcohol is synthetically challenging. The molecule contains a nitro group, which is highly susceptible to reduction under most conditions used for ester reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄), which readily reduce esters, will also reduce aromatic nitro groups (often to azo compounds) and cyano groups. commonorganicchemistry.comfiveable.me Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters but can reduce aldehydes and ketones. youtube.com Therefore, selectively reducing the ester while preserving the nitro and cyano functionalities is generally not feasible with standard hydride reagents. This transformation would likely require a multi-step process involving protection of the more sensitive functional groups.

Transformations Involving the Aromatic Nitro Group

The aromatic nitro group is a key functional handle on the molecule, serving as a powerful electron-withdrawing group and a precursor to various nitrogen-containing functionalities.

The reduction of the aromatic nitro group is one of the most common and chemoselective transformations for this class of compounds. A wide variety of reagents can reduce the nitro group to an amine while leaving the ester, cyano, and fluoro groups intact. organic-chemistry.org

Common methods for this selective reduction include:

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst is a highly effective method. While palladium on carbon (Pd/C) is common, it can sometimes cause dehalogenation. commonorganicchemistry.com Raney Nickel is an alternative that is often used to avoid the loss of aromatic halogens. commonorganicchemistry.com

Metal/Acid Systems : Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like acetic acid or hydrochloric acid) are classic and reliable reagents for nitro group reduction. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂) : This reagent is particularly mild and known for its high chemoselectivity, effectively reducing nitro groups without affecting esters, nitriles, or halogens. stackexchange.comechemi.com

Sodium Borohydride with Transition Metals : While NaBH₄ alone does not reduce nitro groups, its reactivity can be enhanced with additives. A combination of NaBH₄ and iron(II) chloride (FeCl₂) has been shown to be a highly chemoselective system for reducing nitroarenes in the presence of esters. researchgate.netthieme-connect.comthieme-connect.com

By carefully selecting the reducing agent and reaction conditions, it is also possible to obtain intermediate reduction products. For instance, controlled reduction with reagents like zinc dust in aqueous ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org The use of certain metal hydrides may lead to the formation of azo compounds. wikipedia.org

Table 2: Reagents for the Chemoselective Reduction of the Nitro Group

| Reagent(s) | Conditions | Product | Notes |

| H₂ / Raney Ni | Methanol or Ethanol (B145695), RT | Ethyl 5-amino-4-cyano-2-fluorobenzoate | Preferred over Pd/C to avoid potential defluorination. commonorganicchemistry.com |

| Fe / CH₃COOH | Heat | Ethyl 5-amino-4-cyano-2-fluorobenzoate | Classic, mild, and effective method. commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, Heat | Ethyl 5-amino-4-cyano-2-fluorobenzoate | Excellent chemoselectivity for nitro groups in the presence of nitriles and esters. stackexchange.comechemi.com |

| NaBH₄ / FeCl₂ | THF, 28-40°C | Ethyl 5-amino-4-cyano-2-fluorobenzoate | A modern, highly selective method. researchgate.netthieme-connect.com |

| Zn / NH₄Cl | Water/Ethanol, RT | Ethyl 4-cyano-2-fluoro-5-(hydroxylamino)benzoate | Allows for partial reduction to the hydroxylamine. wikipedia.org |

The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro group (ortho to the fluorine) and the cyano group (para to the fluorine) make the carbon atom attached to the fluorine highly electrophilic.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. In the second step, the fluorine atom is eliminated as a fluoride (B91410) ion, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com

A wide range of nucleophiles can be used to displace the fluorine atom, making this a powerful method for introducing diverse functionalities.

Table 3: Potential SNAr Reactions

| Nucleophile | Reagent Example | Product Class |

| Amines | R-NH₂ (e.g., Aniline (B41778), Piperidine) | 2-Amino-4-cyano-5-nitrobenzoate derivatives |

| Alkoxides | R-O⁻ (e.g., Sodium methoxide) | 2-Alkoxy-4-cyano-5-nitrobenzoate derivatives |

| Thiolates | R-S⁻ (e.g., Sodium thiophenoxide) | 2-Thioether-4-cyano-5-nitrobenzoate derivatives |

| Hydroxide | NaOH | 4-Cyano-2-hydroxy-5-nitrobenzoate |

| Water | H₂O (under forcing conditions) | 4-Cyano-2-hydroxy-5-nitrobenzoate |

Reactions of the Aromatic Cyano Group

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, or nucleophilic addition. fiveable.me However, its reactivity in this specific molecule is influenced by the presence of other highly reactive sites.

Under standard conditions, the cyano group is less electrophilic than the carbon atom activated for SNAr. Therefore, nucleophiles will preferentially attack the C-F position. To achieve reactions at the cyano group, one would typically need to first displace the fluorine via SNAr or reduce the nitro group, thereby altering the electronic properties of the ring.

Assuming conditions could be found for selective reaction, the following transformations are possible:

Hydrolysis : As previously mentioned, the cyano group can be hydrolyzed to a carboxylic acid (via an amide intermediate) under strong acidic or basic conditions, typically with heating. libretexts.org This reaction is difficult to perform selectively in the presence of the ester.

Reduction : The selective reduction of a nitrile in the presence of an aromatic nitro group is a known synthetic challenge. However, specific reagent systems have been developed for this purpose. Borane complexes (e.g., BH₃·THF) or combinations of sodium borohydride with a Lewis acid (e.g., NaBH₄ / BF₃·OEt₂) have been shown to selectively reduce nitriles to primary amines while leaving the nitro group intact. calvin.educalvin.edu

Nucleophilic Addition : Strong carbon nucleophiles, such as Grignard reagents, can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate would yield a ketone. However, this reaction would have to compete with the highly favorable SNAr pathway.

Derivatization to Amides, Carboxylic Acids, or Tetrazoles

The ester and cyano functionalities of this compound are primary sites for derivatization.

Amide Formation: The ethyl ester group can be readily converted to an amide by reacting it with a primary or secondary amine. This aminolysis reaction is typically carried out at elevated temperatures and may be catalyzed by the amine itself or by the addition of a Lewis acid. The choice of amine and reaction conditions allows for the synthesis of a wide array of N-substituted amides.

Carboxylic Acid Formation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-cyano-2-fluoro-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions. youtube.comcato-chem.comrsc.orgresearchgate.netresearchgate.net Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. youtube.comcato-chem.com Base-mediated hydrolysis, or saponification, is usually performed using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Tetrazole Synthesis: The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide, to form a tetrazole ring. wikipedia.orgcore.ac.uknih.govrsc.orgtcichemicals.com This transformation is often facilitated by a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile group towards nucleophilic attack by the azide ion. wikipedia.orgcore.ac.uk The reaction typically requires heating in a suitable solvent, such as dimethylformamide (DMF). wikipedia.org The resulting tetrazole is a bioisostere for a carboxylic acid group, a substitution often employed in medicinal chemistry.

Table 1: Derivatization Reactions of this compound

| Functional Group Targeted | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Ethyl Ester | Aminolysis | Primary or Secondary Amine (e.g., RNH2, R2NH) | Amide |

| Ethyl Ester | Hydrolysis (Acidic or Basic) | H3O+ or NaOH/H2O then H3O+ | Carboxylic Acid |

| Cyano | [3+2] Cycloaddition | Sodium Azide (NaN3), Lewis or Brønsted Acid | Tetrazole |

Chemoselective Reduction of the Nitrile Functionality

The presence of both a nitrile and a nitro group on the aromatic ring presents a challenge in chemoselective reduction. The selective reduction of the nitrile to a primary amine in the presence of a nitro group is a valuable transformation. libretexts.orgnih.gov Various methods have been developed to achieve this selectivity.

One approach involves the use of specific reducing agents that preferentially react with the nitrile. For instance, catalytic hydrogenation can sometimes be tuned to selectively reduce a nitrile over a nitro group by careful selection of the catalyst, solvent, and reaction conditions. However, achieving high selectivity can be difficult.

A more reliable method often involves the use of metal hydrides in the presence of a Lewis acid. libretexts.orgnih.gov The Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the nitrogen atom of the nitrile, activating it towards reduction by a hydride source like sodium borohydride (NaBH₄). libretexts.orgnih.gov Under these conditions, the nitrile can be reduced to the corresponding benzylamine, while the nitro group remains intact. libretexts.orgnih.gov Another reagent system that has shown success in the selective reduction of nitriles in the presence of other reducible functional groups is cobalt chloride in combination with sodium borohydride. masterorganicchemistry.com

[2+3] Dipolar Cycloaddition Reactions Involving the Cyano Group

The cyano group of this compound can act as a dipolarophile in [2+3] dipolar cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with a multiple bond system (the dipolarophile) to form a five-membered heterocyclic ring.

As mentioned in section 3.3.1, the reaction of the nitrile with an azide to form a tetrazole is a prime example of a [2+3] dipolar cycloaddition. nih.govlibretexts.org Other 1,3-dipoles, such as nitrile imines, can also react with the cyano group. stackexchange.comresearchgate.net The strong electron-withdrawing nature of the nitro and ester groups on the aromatic ring enhances the electrophilicity of the nitrile carbon, making it a more reactive dipolarophile. stackexchange.comresearchgate.net The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the nitrile.

Reactivity of the Aromatic Fluoro Group

The fluorine atom on the aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ortho-nitro group and the para-cyano group.

Fluorine Displacement in SNAr Reactions

Nucleophilic aromatic substitution is a key reaction pathway for this molecule. The strong electron-withdrawing effects of the nitro and cyano groups, located at the ortho and para positions relative to the fluorine atom, respectively, stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction. libretexts.orgmasterorganicchemistry.comstackexchange.comstackexchange.comlibretexts.org This stabilization significantly facilitates the displacement of the fluoride ion by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

Fluorine is an excellent leaving group in SNAr reactions, in part due to its high electronegativity which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. libretexts.org Common nucleophiles that can displace the fluorine include alkoxides, phenoxides, thiophenoxides, and amines. These reactions provide a versatile method for introducing a variety of substituents at the 2-position of the benzene (B151609) ring.

Table 2: Examples of Nucleophiles for SNAr Reactions

| Nucleophile | Resulting Functional Group at C-2 |

|---|---|

| RO- (Alkoxide) | Alkoxy Ether |

| ArO- (Phenoxide) | Aryloxy Ether |

| RS- (Thiolate) | Thioether |

| RNH2 (Primary Amine) | Secondary Amine |

| R2NH (Secondary Amine) | Tertiary Amine |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

While aryl fluorides are generally less reactive than other aryl halides in metal-catalyzed cross-coupling reactions, recent advances in catalyst design have enabled their use in some cases.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. youtube.comnih.govrsc.orgtcichemicals.comlibretexts.org While aryl chlorides, bromides, and iodides are more common substrates, the use of electron-deficient aryl fluorides in Suzuki-Miyaura couplings has been reported. nih.govrsc.org The strong electron-withdrawing groups on the aromatic ring of this compound could potentially facilitate the oxidative addition of the C-F bond to a palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. libretexts.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of aryl fluorides is lower than that of other aryl halides. organic-chemistry.org However, with the appropriate choice of catalyst, ligands, and reaction conditions, the Sonogashira coupling of activated aryl fluorides can be achieved. organic-chemistry.org This would allow for the introduction of an alkyne moiety at the 2-position of the molecule.

Advanced Synthetic Applications and Derivatization of Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

Utilization as a Precursor for Complex Heterocyclic Compounds

The strategic placement of reactive sites on the Ethyl 4-cyano-2-fluoro-5-nitrobenzoate scaffold allows for its elaboration into a variety of heterocyclic architectures. The fluorine atom, activated by the electron-withdrawing nitro and cyano groups, is a particularly good leaving group in nucleophilic aromatic substitution reactions, providing a key entry point for the introduction of new functionalities that can subsequently participate in cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., quinolines, indoles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound serves as a valuable starting material for this purpose.

Quinolines: The construction of the quinoline (B57606) core often involves the reaction of an aniline (B41778) derivative with a carbonyl compound. While direct synthesis from this compound is not extensively documented, a plausible and chemically sound approach involves its initial conversion to an aniline derivative. This can be achieved through the reduction of the nitro group to an amine. The resulting ethyl 5-amino-4-cyano-2-fluorobenzoate can then undergo classical quinoline syntheses, such as the Combes or Friedländer synthesis, by reacting with a suitable β-dicarbonyl compound or an α-methylene ketone, respectively. The highly substituted nature of the starting material would lead to the formation of quinolines with a unique pattern of substituents, which could be of interest for biological screening.

Indoles: The synthesis of indoles from this compound can be envisioned through several synthetic strategies, although direct examples are not prevalent in the literature. A common route to indoles involves the cyclization of a suitably substituted aniline. Therefore, the initial step would likely be the reduction of the nitro group to an amine. The resulting ethyl 5-amino-4-cyano-2-fluorobenzoate could then be subjected to various indole-forming reactions. For instance, a Japp-Klingemann reaction followed by Fischer indole (B1671886) synthesis could be employed. Alternatively, palladium-catalyzed cross-coupling reactions could be used to introduce a side chain that could then be cyclized to form the indole ring. Given the presence of the cyano and ester groups, the resulting indoles would be highly functionalized and amenable to further chemical modifications.

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Quinolines | Nucleophilic aromatic substitution followed by intramolecular cyclization | (E)-ethyl 2-cyano-3-(5-nitro-2-(pyrrolidin-1-yl)phenyl)acrylate |

| Indoles | Reduction of nitro group followed by classical indole synthesis (e.g., Fischer) | Ethyl 5-amino-4-cyano-2-fluorobenzoate |

Construction of Oxygen- and Sulfur-Containing Heterocyclic Architectures

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms.

Oxygen-Containing Heterocycles: The synthesis of benzofurans, for example, can be achieved by reacting a phenol (B47542) with a suitably activated benzene (B151609) ring. In the case of this compound, a nucleophilic aromatic substitution reaction with a phenoxide would displace the fluoride (B91410) ion. The resulting ether could then be elaborated to form the furan (B31954) ring. For instance, if the incoming phenol contains a side chain that can be cyclized onto the adjacent ester group, a benzofuran (B130515) could be formed. While specific examples with this exact substrate are scarce, the general reactivity pattern of fluoronitrobenzoates supports this synthetic possibility.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles, such as benzothiazines and benzothiophenes, can also be envisioned. For the synthesis of benzothiazines, a reaction with a thiol-containing amine could be employed. The thiol would displace the fluoride via nucleophilic aromatic substitution, and the amine could then react with another part of the molecule to form the heterocyclic ring.

A more direct analogy can be drawn from the synthesis of anti-tumour benzothiophene (B83047) derivatives from 2-fluoro-5-nitrobenzonitrile (B100134), a closely related compound. ossila.com In this synthesis, 2-fluoro-5-nitrobenzonitrile is reacted with methyl thioglycolate. ossila.com A similar reaction with this compound would likely proceed via nucleophilic aromatic substitution of the fluoride by the sulfur nucleophile, followed by an intramolecular cyclization involving the nitrile group to form a highly substituted benzothiophene.

| Heterocycle | Synthetic Approach | Key Reaction |

| Benzofurans | Reaction with a phenoxide followed by cyclization | Nucleophilic aromatic substitution |

| Benzothiophenes | Reaction with a sulfur nucleophile (e.g., methyl thioglycolate) followed by cyclization | Nucleophilic aromatic substitution and intramolecular cyclization |

Role in Supramolecular Chemistry as a Building Block

The presence of multiple polar functional groups, including the cyano, nitro, and ester moieties, on this compound suggests its potential utility as a building block in supramolecular chemistry. These groups can participate in a variety of non-covalent interactions, which are the foundation of crystal engineering and molecular recognition.

Self-Assembly Principles and Molecular Recognition Phenomena

The ability of this compound to engage in multiple non-covalent interactions makes it a candidate for studies in self-assembly and molecular recognition. In solution, it could potentially form ordered aggregates through a combination of the interactions mentioned above. Furthermore, its electron-deficient nature could allow it to act as a receptor for electron-rich guest molecules. The cyano and nitro groups, in particular, could serve as recognition sites for specific analytes. However, experimental studies demonstrating these applications for this specific compound are not yet reported in the literature.

Application in Polymer Chemistry as a Monomer

The functional groups on this compound also suggest its potential as a monomer in the synthesis of functional polymers.

The presence of the reactive fluoride atom allows for nucleophilic aromatic substitution reactions, which can be a key step in polymerization processes. For instance, this compound could potentially be used in step-growth polymerization reactions. If reacted with a bis-nucleophile, such as a bisphenol or a diamine, a polyether or polyamine could be formed. The resulting polymer would have a highly functionalized backbone, with pending cyano, nitro, and ester groups. These functional groups could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For example, the nitro group could be reduced to an amine, which could then be used to attach other molecules, such as dyes or biologically active compounds.

While there are no specific reports on the use of this compound as a monomer, the general principles of polymer chemistry suggest that it is a viable candidate for the synthesis of novel, functional polymers. Research in this area could lead to the development of new materials with interesting optical, electronic, or biological properties.

Incorporation into Polycondensation Reactions for Functional Polymers

The structure of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) polycondensation reactions. The fluorine atom at the 2-position is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent cyano group (at position 4) and the nitro group (at position 5). This high reactivity is the basis for its potential use as a monomer in the synthesis of high-performance aromatic polymers, such as poly(arylene ether)s.

In a typical polycondensation scenario, this compound could react with a bis-nucleophile, such as a bisphenol (e.g., Bisphenol A), under basic conditions. The reaction would proceed via the displacement of the fluoride ion to form a stable ether linkage, creating the polymer backbone. The resulting polymer would feature the cyano, nitro, and ester functionalities as pendant groups along the chain. These functional groups can impart specific properties to the final material, including high thermal stability, specific solubility characteristics, and the potential for post-polymerization modification. For example, the presence of the polar cyano and nitro groups can enhance intermolecular interactions, leading to materials with high glass transition temperatures (Tg) and mechanical strength.

Chain-growth polycondensation of monomers with similar activating groups, such as potassium 5-cyano-4-fluoro-2-propylphenolate, has been shown to produce aromatic polyethers with controlled molecular weights and low polydispersities. This suggests that a similar controlled polymerization could be achievable using this compound, allowing for precise control over the polymer's properties. The synthesis of aromatic polymers using nitro-containing monomers through nucleophilic aromatic polynitrosubstitution is another established route for obtaining polymers with ether groups in their main chains.

Table 1: Potential Properties of Functional Polymers Derived from this compound

| Property | Influencing Functional Group(s) | Potential Advantage |

| High Glass Transition Temp. (Tg) | Nitro, Cyano, Aromatic Backbone | Enhanced thermal stability; suitable for high-temperature applications. |

| Specific Solubility | Ethyl Ester, Cyano, Nitro | Tunable solubility in organic solvents for ease of processing. |

| Post-Polymerization Modification | Nitro, Ethyl Ester | The nitro group can be reduced to an amine; the ester can be hydrolyzed. |

| High Refractive Index | Aromatic Rings, Nitro Group | Potential use in optical materials and coatings. |

| Adhesion Properties | Polar Cyano and Nitro Groups | Strong interaction with various substrates. |

Synthesis of Copolymers with Tunable Properties

While this compound is not itself a vinyl monomer, it can be chemically modified to participate in copolymerization reactions. For instance, the nitro group could be reduced to an amine, which could then be reacted with acryloyl chloride to introduce a polymerizable acrylamide (B121943) functionality. Alternatively, a vinyl group could be introduced to the aromatic ring through various cross-coupling reactions.

Once converted into a polymerizable monomer, this compound could be copolymerized with other common vinyl monomers (e.g., styrene, methyl methacrylate) to synthesize copolymers with highly tunable properties. The incorporation of this complex functional monomer would allow for the precise adjustment of the resulting copolymer's characteristics.

Thermal and Chemical Resistance: Fluorinated polymers are well-known for their exceptional stability. Incorporating a fluorine-containing monomer derived from the title compound would enhance the thermal stability and chemical resistance of the resulting copolymer.

Surface Properties and Morphology: The introduction of highly polar and fluorinated moieties can significantly influence the surface energy of a copolymer. This can be used to control wettability and adhesion. In block copolymers, the presence of a fluorinated segment can drive microphase separation, leading to the formation of well-defined nanostructures.

Reactivity and Cross-linking: The nitro group can influence cross-linking chemistry. In some systems, nitro-functionalization can lead to faster curing rates and enhanced reactivity toward certain substrates.

Table 2: Hypothetical Copolymers and Their Tunable Properties

| Comonomer | Resulting Copolymer Type | Tunable Property | Potential Application |

| Styrene | Random Copolymer | Refractive index, Thermal Stability (Tg) | Optical plastics, high-performance insulators. |

| ** |

Theoretical and Computational Studies on Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For Ethyl 4-cyano-2-fluoro-5-nitrobenzoate, the presence of strong electron-withdrawing groups—nitro (-NO₂), cyano (-CN), and fluoro (-F)—along with the ethyl ester group (-COOCH₂CH₃), creates a unique electronic landscape on the benzene (B151609) ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Theoretical calculations for substituted aromatic compounds have shown that strong electron-withdrawing substituents tend to lower the energies of both the HOMO and LUMO. tsijournals.com For this compound, the nitro, cyano, and fluoro groups are expected to significantly lower the LUMO energy, enhancing the molecule's ability to act as an electron acceptor. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to calculate the energies of these frontier orbitals. researchgate.netfrontiersin.org The results of such calculations allow for the prediction of the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Indicates a relatively high ionization potential |

| LUMO Energy | -3.0 to -4.0 | Indicates a high electron affinity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Suggests moderate chemical reactivity |

Note: The values in this table are representative examples based on theoretical calculations for structurally similar aromatic nitro compounds and are intended for illustrative purposes.

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative atoms (O, N, F) and electron-withdrawing groups. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP is a valuable tool for understanding intermolecular interactions, as it maps the electrostatic potential onto the molecule's electron density surface.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface is expected to show significant negative potential around the oxygen atoms of the nitro and ester groups, as well as the nitrogen of the cyano group. The aromatic protons and the ethyl group's hydrogens would exhibit a positive potential. This analysis helps in predicting the sites for electrophilic and nucleophilic attack and understanding non-covalent interactions.

Spectroscopic Property Predictions via Quantum Chemical Calculations

Quantum chemical calculations are not only pivotal for understanding reactivity but also for predicting and interpreting various types of molecular spectra. These theoretical predictions can be a powerful tool for confirming the structure of a synthesized compound and for understanding the electronic and vibrational transitions that give rise to its spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts of a molecule, providing a valuable comparison with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. novartis.comchemrxiv.org

For this compound, the chemical shifts of the aromatic protons and carbons will be significantly influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro, cyano, and fluoro groups is expected to deshield the aromatic protons and carbons, leading to higher chemical shifts (downfield). The fluorine atom will also introduce ¹⁹F-¹³C and ¹⁹F-¹H spin-spin coupling constants, which can also be predicted computationally.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-CN | 110-120 |

| Aromatic C-F | 155-165 (with J-coupling) |

| Aromatic C-NO₂ | 145-155 |

| Aromatic CH | 125-135 |

| Ester C=O | 160-170 |

| Ester -CH₂- | 60-70 |

| Ester -CH₃ | 10-20 |

Note: The values in this table are representative examples based on theoretical calculations for structurally similar substituted benzoates and are intended for illustrative purposes.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), can predict the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net

The simulated IR and Raman spectra of this compound would be expected to show characteristic peaks for the functional groups present. For instance, strong IR absorptions would be predicted for the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and the C≡N stretching of the cyano group. The aromatic C-H and C-C stretching vibrations would also be present. Comparing the simulated spectra with experimental data can aid in the assignment of the observed vibrational bands. amazonaws.comsemanticscholar.org

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C≡N Stretch | 2230-2250 |

| C=O Stretch (Ester) | 1720-1740 |

| NO₂ Asymmetric Stretch | 1520-1540 |

| NO₂ Symmetric Stretch | 1340-1360 |

| C-F Stretch | 1200-1250 |

Note: The values in this table are representative examples based on theoretical calculations for molecules containing these functional groups and are intended for illustrative purposes.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a UV-Vis spectrum. qnl.qaresearchgate.netmdpi.com

For this compound, the presence of the aromatic ring and the various substituents will give rise to π → π* and n → π* transitions. The strong electron-withdrawing groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The calculated absorption wavelengths (λ_max) and their corresponding oscillator strengths (f) can be used to predict the appearance of the UV-Vis spectrum and understand the nature of the electronic excitations.

Table 4: Predicted Electronic Transitions

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 280-320 | > 0.1 |

| n → π* | 340-380 | < 0.01 |

Note: The values in this table are representative examples based on TD-DFT calculations for similar nitroaromatic compounds and are intended for illustrative purposes.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry serves as a powerful tool for elucidating the detailed pathways of chemical reactions and modeling their kinetics. For a multifunctional compound like this compound, which possesses an ester, a nitrile, a fluoro, and a nitro group on an aromatic ring, understanding its reactivity is crucial for its potential applications in synthesis. Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction, identifying the most plausible mechanisms.

Transition state (TS) analysis is fundamental to understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for reactants to transform into products. For this compound, key transformations could include nucleophilic aromatic substitution (SNAr) at the positions activated by the electron-withdrawing nitro and cyano groups, or hydrolysis of the ethyl ester.

Computational analysis would involve locating the geometry of the transition state for a given reaction. This is followed by frequency calculations, where a genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is then used to calculate the activation energy, a critical parameter in determining the reaction rate.

While no specific transition state analyses for this compound have been published, the following table illustrates the typical data that would be generated from such a study for a hypothetical SNAr reaction.

| Parameter | Description | Hypothetical Data Type |

| Reactant Geometry | Optimized 3D coordinates of this compound and the nucleophile. | Cartesian Coordinates (Å) |

| Transition State Geometry | Optimized 3D coordinates of the highest energy point of the reaction pathway. | Cartesian Coordinates (Å) |

| Product Geometry | Optimized 3D coordinates of the final substituted product. | Cartesian Coordinates (Å) |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | kJ/mol or kcal/mol |

| Imaginary Frequency | The single negative frequency confirming the structure as a true transition state. | cm-1 |

Beyond the activation energy, a full profile of reaction energetics provides a complete thermodynamic and kinetic picture. Thermochemistry calculations determine key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for all species involved in a reaction, including reactants, intermediates, transition states, and products.

These calculations allow for the determination of whether a reaction is exothermic or endothermic (from ΔH) and whether it is spontaneous under given conditions (from ΔG). For this compound, this data would be invaluable for predicting its stability and the feasibility of various synthetic transformations. For instance, understanding the energetics of the reduction of the nitro group or the hydrolysis of the nitrile group would guide the selection of appropriate reaction conditions.

The table below shows the kind of thermochemical data that would be calculated for a potential reaction.

| Thermodynamic Quantity | Description |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of the system. |

| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work, indicating spontaneity. |

| Enthalpy of Formation (ΔHf) | The enthalpy change when one mole of the compound is formed from its constituent elements. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its physical properties and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational analysis of this compound would involve identifying all possible stable arrangements of its atoms (conformers) that arise from rotation around its single bonds, particularly the C-C bond connecting the ester group to the aromatic ring and the C-O bond within the ester. The analysis would determine the relative energies of these conformers to identify the most stable, and therefore most populated, structures at a given temperature.

Molecular dynamics (MD) simulations would provide a deeper understanding of the molecule's behavior over time. By simulating the motion of atoms based on classical mechanics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). This is crucial for understanding how the molecule's shape changes over time and how it might approach and interact with other reactants. While specific studies on 2-Fluoro-4-Hydroxy Benzoic Acid have shown the existence of multiple stable conformers based on the orientation of functional groups, similar dedicated research on this compound is not currently available. chemspider.com

The following table outlines the key outputs from such a study.

| Analysis Type | Information Provided | Potential Insights for the Compound |

| Conformational Analysis | Identification of low-energy conformers and the energy barriers between them. | Predicts the dominant 3D shape of the molecule, which affects its packing in a crystal and its interaction with other molecules. |

| Molecular Dynamics | Simulation of atomic motion over time, providing trajectories and dynamic properties. | Reveals the flexibility of the ethyl ester chain, the vibrational modes of the functional groups, and potential solvent interactions. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides insight into the solvation shell structure if the molecule is simulated in a solvent. |

Analytical Methodologies for Structural Elucidation and Purity Assessment in Synthesis of Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons. The aromatic region will show two doublets, characteristic of the disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and cyano groups, along with the fluorine atom, will deshield the aromatic protons, causing them to resonate at a lower field. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of the ethyl ester moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. The spectrum will feature signals for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon attached to the fluorine atom will show a characteristic coupling (¹J-CF), which is a definitive indicator of its presence.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a substituted benzene ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.5 | d | ~7-9 | Aromatic H |

| ¹H | ~8.2 | d | ~7-9 | Aromatic H |

| ¹H | ~4.5 | q | ~7 | -OCH₂CH₃ |

| ¹H | ~1.4 | t | ~7 | -OCH₂CH₃ |

| ¹³C | ~163 | s | - | C=O (Ester) |

| ¹³C | ~158 (d) | d | ~260 (¹J-CF) | C-F |

| ¹³C | ~145 | s | - | C-NO₂ |

| ¹³C | ~135 (d) | d | ~5-10 (³J-CF) | Aromatic C-H |

| ¹³C | ~125 (d) | d | ~20-25 (²J-CF) | Aromatic C-H |

| ¹³C | ~118 | s | - | C-CN |

| ¹³C | ~115 (d) | d | ~3-5 (⁴J-CF) | C-COOEt |

| ¹³C | ~114 | s | - | CN |

| ¹³C | ~63 | s | - | -OCH₂CH₃ |

| ¹³C | ~14 | s | - | -OCH₂CH₃ |

| ¹⁹F | ~ -110 to -120 | s | - | Ar-F |

Note: The predicted chemical shifts and coupling constants are estimates and may vary based on the solvent and experimental conditions.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. The strong absorption band for the ester carbonyl (C=O) stretch is expected in the region of 1720-1740 cm⁻¹. The cyano (C≡N) group will show a sharp, medium-intensity absorption around 2230 cm⁻¹. The nitro (NO₂) group will exhibit two strong stretching vibrations, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. The C-F bond will have a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the nitro group and the cyano group stretching would be expected to give strong Raman signals.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C≡N (Cyano) | Stretch | 2220 - 2240 | Medium, Sharp |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1370 | Strong |

| C-F | Stretch | 1200 - 1300 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₇FN₂O₄), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (254.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the following key fragment ions:

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

Loss of ethylene (B1197577) from the ethoxy group: [M - 28]⁺

Loss of the nitro group (-NO₂): [M - 46]⁺

Loss of carbon monoxide from the ester: [M - 28]⁺ followed by other fragmentations.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be suitable. tandfonline.commtc-usa.comepa.govtandfonline.comepa.gov A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a gradient elution to ensure good separation of any impurities. tandfonline.commtc-usa.comtandfonline.com A UV detector set at a wavelength where the aromatic system strongly absorbs (e.g., around 254 nm) would be appropriate for detection. tandfonline.commtc-usa.comtandfonline.com

Gas Chromatography (GC): Given that this compound is an ester, it is likely to be sufficiently volatile and thermally stable for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be a good starting point. oup.comgcms.czresearchgate.netscirp.org A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide the added advantage of identifying impurities based on their mass spectra. gcms.czresearchgate.netscirp.org

Proposed Chromatographic Conditions

| Technique | Parameter | Proposed Condition |

| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC | Column | Capillary, e.g., DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | |

| Detector | FID or MS |

This compound is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its analysis.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a successful single-crystal X-ray diffraction experiment would yield a comprehensive dataset. This data would be refined to produce a detailed structural model. Key parameters that would be determined are presented in a hypothetical data table below, illustrating the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 15.23 |

| c (Å) | 9.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1050.4 |

| Z | 4 |

This structural information would definitively confirm the connectivity of the ethyl ester, cyano, fluoro, and nitro groups to the benzene ring, as well as their relative orientations.

Elemental Analysis (Combustion Analysis) for Empirical Formula Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then used to verify the empirical formula of the synthesized molecule. The process involves burning a known mass of the compound in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and weighed.

For this compound, with a molecular formula of C₁₀H₇FN₂O₄, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error, thus confirming the empirical formula and providing strong evidence of the sample's purity.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical (%) | Hypothetical Experimental (%) |

|---|---|---|

| Carbon (C) | 50.43 | 50.35 |

| Hydrogen (H) | 2.96 | 2.99 |

The fluorine and oxygen content are typically determined by difference or by other specific analytical methods. Close correlation between the theoretical and experimental values from combustion analysis would provide strong validation of the molecular formula of this compound.

Emerging Research Directions and Future Prospects for Ethyl 4 Cyano 2 Fluoro 5 Nitrobenzoate

Integration into Advanced Functional Materials

The electronic properties of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate, characterized by a significantly electron-deficient aromatic system, make it an intriguing building block for a new generation of functional materials. The strong inductive and resonance effects of its substituents can be harnessed to design materials with tailored electronic, optical, and physical properties. fiveable.mewikipedia.org

In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), the ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is paramount. The incorporation of potent electron-withdrawing groups is a key strategy for designing materials with high electron affinity, suitable for use as electron-transport layers (ETLs) or as hosts in the emissive layer. acs.orgnih.gov

The cyano, fluoro, and nitro groups on the this compound ring synergistically lower its LUMO energy level. This intrinsic property could be exploited by integrating the molecule, or derivatives thereof, into larger conjugated systems. Such systems are predicted to exhibit enhanced electron injection and transport capabilities, which are critical for improving the efficiency and stability of OLED devices. acs.orgnih.gov Future research could focus on synthesizing oligomers or polymers incorporating this benzoated scaffold to evaluate their charge transport characteristics and electroluminescent performance.

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have garnered immense interest for applications in gas storage, separation, and catalysis. rsc.org The design of these materials relies on the selection of appropriate organic linkers or building blocks. rsc.orgresearchgate.netbohrium.com

This compound possesses multiple potential coordination sites (the cyano nitrogen, nitro oxygens, and ester carbonyl) that could bind to metal ions, making it a candidate for a multifunctional organic linker in MOF synthesis. researchgate.net Furthermore, the reactivity of the fluorine and nitro groups opens avenues for its use in constructing COFs. For instance, nitro-functionalized linkers have been utilized to create novel COF structures with unique linkages. alfa-chemistry.com The fluorine atom is susceptible to nucleophilic displacement, allowing the molecule to be covalently linked into a larger porous framework. chemrxiv.orgberkeley.eduresearchgate.net Research in this area would involve exploring the reaction conditions needed to incorporate this molecule into stable, porous architectures and characterizing the properties of the resulting frameworks.

The creation of an electron-poor π-system by the substituents on this compound is a key feature for developing n-type organic semiconductors. wikipedia.org These materials, which transport negative charge (electrons), are essential components in organic electronic devices like complementary logic circuits. By derivatizing the core structure, for example, through nucleophilic substitution of the fluorine atom, it may be possible to create extended π-conjugated systems with tailored electron-transport properties. The strong dipole moment induced by the functional groups could also lead to materials with interesting dielectric or ferroelectric properties.

Sustainable Synthesis and Green Chemistry Innovations for Compound Production

The production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.cominstituteofsustainabilitystudies.combrainyjuice.com Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.

Key green chemistry approaches applicable to its synthesis include:

Use of Safer Solvents: Replacing traditional hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. instituteofsustainabilitystudies.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste and improve reaction efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. brainyjuice.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or continuous-flow processing to reduce energy consumption and reaction times. mdpi.com

A particularly promising innovation is the use of microreactor technology. krishisanskriti.orgwikipedia.org Reactions such as nitration are often highly exothermic and can be difficult to control on a large scale. Continuous-flow microreactors offer superior heat transfer and precise control over reaction parameters, enhancing safety and potentially improving yield and purity. soci.orgtandfonline.comtandfonline.com Future work should focus on developing a scalable, continuous-flow synthesis process for this compound.

Chemoinformatics and Machine Learning Approaches for Reactivity Prediction and Design

Modern chemical research is increasingly leveraging computational tools to accelerate discovery. walshmedicalmedia.com Chemoinformatics and machine learning can predict the reactivity and properties of molecules, guiding experimental efforts and reducing the need for trial-and-error synthesis. acs.orgnih.govacs.orgrsc.org

For this compound, machine learning models could be developed to:

Predict Reaction Outcomes: By training models on large datasets of known reactions, it is possible to predict the most likely products, yields, and optimal conditions for reactions involving this compound. rsc.orgchemrxiv.org This is particularly relevant for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.orgchemistryworld.com

Estimate Reaction Barriers: Hybrid models combining quantum chemical calculations with machine learning can accurately predict the activation energies for potential reactions, providing insight into reaction kinetics. rsc.orgchemrxiv.org

Design Novel Derivatives: Computational tools can be used to screen virtual libraries of derivatives for desired electronic or physical properties, prioritizing the most promising candidates for synthesis.

Exploration of Unconventional Reactivity Patterns and Derivatizations

The rich functionality of this compound provides a platform for extensive chemical derivatization, enabling the synthesis of a wide array of novel compounds. libretexts.orgnih.govnih.govresearchgate.net Key reactive pathways include nucleophilic aromatic substitution and nitro group reduction.

The fluorine atom on the ring is strongly activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-cyano and para-nitro electron-withdrawing groups. chemistrysteps.comwikipedia.org This allows for the facile displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse library of derivatives. masterorganicchemistry.comopenstax.orglibretexts.org

Another key transformation is the selective reduction of the nitro group to an amine. wikipedia.org This reaction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe in acetic acid), often with high chemoselectivity that preserves the ester and cyano groups. organic-chemistry.orgcommonorganicchemistry.comnih.govorientjchem.org The resulting amino-substituted compound is a valuable synthetic intermediate, which can undergo a host of further reactions such as diazotization or amide bond formation.

The interplay between these reactive sites offers a powerful toolkit for creating complex molecular architectures derived from this versatile starting material.

Role in Catalysis and Asymmetric Synthesis (as a chiral auxiliary or ligand precursor)

Currently, there is a notable absence of published research specifically detailing the application of this compound as a chiral auxiliary or a ligand precursor in the fields of catalysis and asymmetric synthesis. A comprehensive search of scientific literature and chemical databases did not yield any specific examples or studies where this compound is directly employed for these purposes.

The potential for a molecule to act as a chiral auxiliary or a precursor to a chiral ligand is typically dependent on its structural features, including the presence of stereogenic centers, the ability to be resolved into enantiomers, and functional groups that can coordinate to a metal center or influence the stereochemical course of a reaction. While this compound possesses reactive functional groups, its direct application in asymmetric catalysis has not been documented in the available scientific literature.

Future research may explore the modification of this compound to incorporate chiral moieties, potentially enabling its use as a chiral auxiliary. For instance, the ester group could be derived from a chiral alcohol, or the aromatic ring could be functionalized with a chiral substituent. Such derivatives could then be investigated for their ability to induce stereoselectivity in chemical transformations.

Similarly, the cyano, nitro, and fluoro groups on the benzene (B151609) ring could, in principle, be chemically transformed into coordinating groups suitable for forming chiral ligands for metal-catalyzed reactions. However, synthetic routes to achieve these transformations and the subsequent application of the resulting ligands in asymmetric catalysis have not been reported.

Given the lack of direct research, a data table on its performance in catalysis or asymmetric synthesis cannot be generated at this time. Further investigation by synthetic chemists is required to determine if this compound or its derivatives can be effectively utilized in these advanced applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate, and what reaction conditions are critical to avoid side products?

- The synthesis typically involves sequential functionalization of a benzoate ester scaffold. Key steps include nitration, fluorination, and cyano-group introduction. Controlled temperatures (e.g., 0–5°C for nitration) and inert atmospheres (argon/nitrogen) are critical to prevent undesired oxidation or hydrolysis . Solvents like DMF or THF are preferred due to their ability to stabilize intermediates and solubilize reagents . Side reactions, such as ester hydrolysis under acidic nitration conditions, can be mitigated by optimizing stoichiometry and reaction time.

Q. How can the molecular structure of this compound be confirmed experimentally?